molecular formula C16H17N3O3S2 B2860378 N-({[3,3'-bithiophene]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2380070-30-2

N-({[3,3'-bithiophene]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2860378
CAS No.: 2380070-30-2
M. Wt: 363.45
InChI Key: NNQKEEWFQYRSCO-UHFFFAOYSA-N
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Description

N-({[3,3'-bithiophene]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with ethyl and carboxamide groups, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3'-bithiophene]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a piperazine derivative with a thiophene-based aldehyde under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-({[3,3'-bithiophene]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-({[3,3'-bithiophene]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it can modulate gene expression by altering the acetylation status of histones, thereby affecting cell proliferation and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[3,3'-bithiophene]-5-yl}methyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is unique due to its specific combination of a piperazine ring with a thiophene moiety, which imparts distinct chemical and biological properties. Its potential as a histone deacetylase inhibitor sets it apart from other similar compounds .

Properties

IUPAC Name

4-ethyl-2,3-dioxo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-2-18-4-5-19(15(21)14(18)20)16(22)17-8-13-7-12(10-24-13)11-3-6-23-9-11/h3,6-7,9-10H,2,4-5,8H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQKEEWFQYRSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC2=CC(=CS2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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